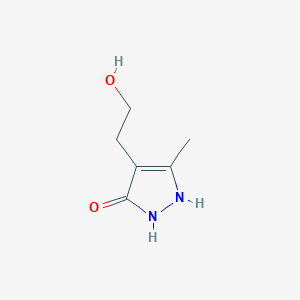

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJHPDVWKRAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377097 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-96-9 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 65287-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS 65287-96-9). While specific literature on this compound is limited, this document synthesizes information from the broader class of pyrazolones to offer insights into its synthesis, potential biological activity, and structural characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and related molecules.

Introduction to the Pyrazolone Scaffold

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. First synthesized in 1883 by Ludwig Knorr, this chemical class has become a cornerstone in medicinal chemistry due to its wide range of biological activities.[1] Pyrazolone derivatives are known to exhibit analgesic, anti-inflammatory, antipyretic, antibacterial, and antifungal properties.[2] Their versatile structure allows for extensive functionalization, making them attractive scaffolds for the development of novel therapeutic agents. The subject of this guide, this compound, is a member of this important class of compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolone core substituted with a methyl group at the 5-position and a 2-hydroxyethyl group at the 4-position. The presence of the hydroxyl group and the pyrazolone ring's ability to form hydrogen bonds are expected to influence its solubility and interactions with biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 65287-96-9 | N/A |

| Molecular Formula | C6H10N2O2 | N/A |

| Molecular Weight | 142.16 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions | N/A |

Synthesis of this compound: A Proposed Pathway

The classical and most widely used method for the synthesis of pyrazolones is the condensation reaction between a β-keto ester and hydrazine. A plausible synthetic route for this compound would involve the reaction of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate with hydrazine hydrate.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general pyrazolone synthesis and has not been experimentally validated for this specific compound.

Materials:

-

Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for CAS 65287-96-9, the pyrazolone scaffold is a well-established pharmacophore.

Anti-inflammatory and Analgesic Potential

Many pyrazolone derivatives are known for their anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar properties. Further investigation through in vitro and in vivo models would be necessary to confirm this.

Other Potential Therapeutic Areas

The versatility of the pyrazolone ring allows for its exploration in various therapeutic areas. Research on other pyrazolone derivatives has shown potential in:

-

Antimicrobial Activity: Some pyrazolones have demonstrated activity against various bacterial and fungal strains.[2]

-

Anticancer Activity: Certain pyrazolone derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3]

-

Neuroprotective Effects: The pyrazolone derivative edaravone is used clinically as a neuroprotective agent.

The presence of the hydroxyethyl group on the C4 position of the pyrazolone ring in the title compound offers a handle for further chemical modification to explore and optimize its biological activity.

Proposed Biological Evaluation Workflow

Caption: A logical workflow for the biological evaluation of this compound.

Structural Elucidation and Analytical Characterization

Definitive structural confirmation and purity assessment are critical for any chemical entity intended for biological testing. The following techniques would be essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the pyrazolone ring, the two methylene groups of the hydroxyethyl side chain, and the hydroxyl proton. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the olefinic carbons of the pyrazolone ring, the methyl carbon, and the carbons of the hydroxyethyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazolone ring, the C=O stretch of the carbonyl group, and C-H stretches of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further support the proposed structure.

Conclusion and Future Directions

This compound is a pyrazolone derivative with potential for further investigation in the field of drug discovery. While specific data for this compound is scarce, its structural features suggest that it may possess biological activities characteristic of the pyrazolone class. This guide provides a theoretical framework for its synthesis and a roadmap for its biological evaluation. Future research should focus on the experimental validation of the proposed synthesis, comprehensive structural and analytical characterization, and a thorough investigation of its pharmacological properties. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising scaffold.

References

- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.

-

Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(9), 830-836.

Sources

An In-depth Technical Guide to the Structural Analogs of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Scaffold of Pyrazolone

The pyrazolone ring system stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds since its discovery. From the early antipyretic and analgesic agents to modern-day therapeutics, the versatility of the pyrazolone core has captivated chemists for over a century.[1] This guide focuses on a specific, yet highly promising, member of this family: 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. The presence of the hydroxyethyl group at the C4 position offers a unique handle for structural modification, opening up a vast chemical space for the exploration of novel therapeutic agents.

This document is not a mere recitation of synthetic procedures and biological data. Instead, it is a curated exploration of the rationale behind the design and synthesis of structural analogs of this compound. We will delve into the nuances of synthetic strategies, the interpretation of structure-activity relationships (SAR), and the practical application of this knowledge in a drug discovery context. As a senior application scientist, my aim is to provide not just the "what" and the "how," but more importantly, the "why" – the underlying principles that guide the development of these fascinating molecules.

I. The Core Moiety: Synthesis and Characterization of this compound

The journey into the world of pyrazolone analogs begins with a robust and reproducible synthesis of the core scaffold. The most common and efficient route to 3-methyl-5-pyrazolone, the precursor to our target molecule, involves the condensation of ethyl acetoacetate with hydrazine hydrate.[1] This foundational reaction is a classic example of heterocyclic synthesis and serves as the gateway to a diverse array of derivatives.

A. Foundational Synthesis: Preparation of 3-Methyl-5-pyrazolone

The synthesis of 3-methyl-5-pyrazolone is a well-established procedure, typically carried out in a protic solvent like ethanol. The reaction proceeds via a nucleophilic attack of the hydrazine on the ester and ketone carbonyls of ethyl acetoacetate, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of 3-Methyl-1,2-dihydro-3H-pyrazol-3-one

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

-

Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 eq) to the solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

-

Filtration and Washing: Collect the resulting white crystalline solid by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain 3-methyl-1,2-dihydro-3H-pyrazol-3-one.

B. C4-Alkylation: Introducing the 2-Hydroxyethyl Moiety

With the 3-methyl-5-pyrazolone core in hand, the next critical step is the introduction of the 2-hydroxyethyl group at the C4 position. This is typically achieved through an alkylation reaction using a suitable two-carbon electrophile. The choice of the alkylating agent and reaction conditions is crucial to ensure selective C-alkylation over N-alkylation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 3-methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (1.1 eq), to the solution and stir to form the pyrazolone anion.

-

Alkylation: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.

Caption: Synthetic workflow for this compound.

II. Exploring the Chemical Space: Design and Synthesis of Structural Analogs

The true power of the this compound scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, we can fine-tune its physicochemical properties and biological activity. The primary points of diversification include the pyrazolone ring itself, the C5-methyl group, and, most importantly, the C4-hydroxyethyl side chain.

A. Modifications of the Pyrazolone Ring

-

N-Substitution: The nitrogen atoms of the pyrazolone ring are nucleophilic and can be substituted with a variety of groups. Introducing alkyl or aryl substituents at the N1 or N2 positions can significantly impact the molecule's lipophilicity, metabolic stability, and target engagement. For instance, the presence of a phenyl group at the N1 position is a common feature in many biologically active pyrazolones.[2]

-

C3 and C5 Modifications: While our core structure has a methyl group at C5, this position can be varied to explore steric and electronic effects. Different alkyl or aryl groups can be introduced by starting with appropriately substituted β-keto esters in the initial condensation reaction.

B. Modifications of the 4-(2-Hydroxyethyl) Side Chain

The 2-hydroxyethyl group at the C4 position is a prime target for analog synthesis due to the versatile reactivity of the hydroxyl group.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. This allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic and heterocyclic moieties. These modifications can influence the compound's solubility, cell permeability, and potential for hydrogen bonding interactions with biological targets.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new functional groups that can participate in different biological interactions.

-

Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups, such as amines, halogens, or thiols, further expanding the chemical diversity of the analogs.

Caption: Strategic points for analog design and modification.

III. Biological Evaluation: Unveiling the Therapeutic Potential

Pyrazolone derivatives have a long history of diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] For the analogs of this compound, a primary focus of biological evaluation has been their potential as anti-inflammatory agents.

A. Anti-inflammatory Activity and Mechanism of Action

A significant body of evidence suggests that many pyrazolone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[7]

By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical factor in the design of safer anti-inflammatory drugs, as COX-1 plays a protective role in the gastrointestinal tract and kidneys.

Caption: Inhibition of the COX-2 pathway by pyrazolone analogs.

B. In Vitro and In Vivo Assays for Anti-inflammatory Activity

A tiered approach is typically employed to evaluate the anti-inflammatory potential of newly synthesized analogs.

1. In Vitro COX Inhibition Assay:

This is a primary screening assay to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandins from arachidonic acid in the presence and absence of the test compounds. The results are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Quantification of Prostaglandins: After a set time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

2. In Vivo Models of Inflammation:

Promising compounds from in vitro assays are then evaluated in animal models of inflammation to assess their efficacy in a more complex biological system. A commonly used model is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

IV. Structure-Activity Relationship (SAR) and Data Analysis

The systematic synthesis and biological evaluation of analogs allow for the elucidation of the structure-activity relationship (SAR). By comparing the biological activity of structurally related compounds, we can identify the key molecular features that contribute to potency and selectivity.

| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Core | H | -CH2CH2OH | >100 | 15.2 | >6.6 |

| Analog 1 | Phenyl | -CH2CH2OH | 14.3 | 0.85 | 16.8 |

| Analog 2 | H | -CH2CH2OAc | >100 | 25.8 | >3.9 |

| Analog 3 | Phenyl | -CH2CH2OAc | 18.9 | 2.1 | 9.0 |

| Analog 4 | H | -CH2COOH | 85.3 | 5.4 | 15.8 |

| Analog 5 | Phenyl | -CH2COOH | 10.2 | 0.42 | 24.3 |

Analysis of SAR:

-

N1-Substitution: The introduction of a phenyl group at the N1 position (Analogs 1, 3, and 5) consistently leads to a significant increase in both potency and selectivity for COX-2 compared to the unsubstituted analogs. This suggests that the phenyl ring may be involved in favorable interactions within the active site of the COX-2 enzyme.

-

C4-Side Chain Modification:

-

Acetylation of the hydroxyl group (Analogs 2 and 3) generally leads to a decrease in potency compared to the parent hydroxyl compounds. This may indicate that the free hydroxyl group is important for hydrogen bonding interactions with the target.

-

Oxidation of the alcohol to a carboxylic acid (Analogs 4 and 5) results in a notable increase in potency, particularly for the N1-phenyl substituted analog (Analog 5). The carboxylic acid moiety may be forming a key salt bridge or hydrogen bond interaction within the active site.

-

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ease of modification of the C4-hydroxyethyl side chain provide a powerful platform for generating diverse chemical libraries. The demonstrated anti-inflammatory activity, likely mediated through COX-2 inhibition, highlights the potential of these compounds in the treatment of inflammatory disorders.

Future research in this area should focus on:

-

Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse functionalities on the C4-side chain and the pyrazolone ring to further refine the SAR.

-

In-depth Mechanistic Studies: Investigating the precise binding mode of these compounds within the COX-2 active site through techniques such as X-ray crystallography and molecular modeling.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to assess their drug-likeness.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of pyrazolones, screening these analogs against other relevant targets for diseases such as cancer, neurodegenerative disorders, and infectious diseases is warranted.

By combining rational drug design, efficient synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable class of compounds can be unlocked.

References

- Mariappan, G., Saha, B. P., Sutharson, L., & Haldar, A. (2010). Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 513–517.

- Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 216-227.

- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie, 353(3), 1900308.

- Zonouz, A. M., & Mirkamali, S. (2012).

- Siddiqui, A. A., & Mishra, R. (2012). Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634-2638.

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2019). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 9(56), 32801-32817.

-

Guda, F., & Mabkhot, Y. N. (2022). Graphical representation of IC50 (COX-1 and COX-2) values for the... ResearchGate. Retrieved from [Link]

-

My Skin Recipes. (n.d.). 2,4-Dihydro-5-methyl-2-(2-pyridinyl)-3H-pyrazol-3-one. Retrieved from [Link]

-

Fazli, A. Z., Ahmad, I., & Khan, S. A. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Retrieved from [Link]

- Levy, G. (1986).

- Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.

- Qiu, H. Y., Wang, H. Q., & Liu, Z. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

- Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new pyrazole-based compounds. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

-

Chumbhale, D. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate. Retrieved from [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazolone scaffolds are prevalent in numerous commercial drugs, making a thorough understanding of their structural features paramount for researchers, scientists, and professionals in the field. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, Mass Spectrometry (MS) analysis, and the underlying principles for their interpretation. Methodologies for data acquisition are also presented to ensure scientific integrity and reproducibility.

Molecular Structure and Context

This compound belongs to the pyrazolone class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. The substituents at the 4- and 5-positions, a hydroxyethyl group and a methyl group respectively, significantly influence its chemical and spectroscopic properties. The potential for tautomerism in the pyrazolone ring further adds to the complexity and richness of its structural analysis.

Below is a diagram illustrating the general workflow for the synthesis and spectroscopic analysis of pyrazolone derivatives.

Caption: General workflow for pyrazolone synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and N-H protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| -CH₃ | ~2.1 | Singlet | 3H | - | The methyl group at C5 is a singlet as there are no adjacent protons. |

| -CH ₂-CH₂OH | ~2.5 | Triplet | 2H | ~7 Hz | These protons are adjacent to the pyrazolone ring and the other methylene group. |

| -CH₂-CH ₂OH | ~3.5 | Triplet | 2H | ~7 Hz | These protons are adjacent to the hydroxyl group, leading to a downfield shift. |

| -OH | ~4.5-5.5 | Broad Singlet | 1H | - | The chemical shift of the hydroxyl proton is variable and concentration-dependent. |

| NH | ~9.0-11.0 | Broad Singlet | 2H | - | The two N-H protons of the pyrazolone ring are expected to be broad and downfield. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C H₃ | ~10 | The methyl carbon is expected to be in the aliphatic region. |

| -C H₂-CH₂OH | ~25 | This methylene carbon is attached to the pyrazolone ring. |

| -CH₂-C H₂OH | ~60 | The carbon attached to the oxygen of the hydroxyl group is significantly deshielded. |

| C 4 (quaternary) | ~98 | The quaternary carbon of the pyrazolone ring. |

| C 5 (quaternary) | ~160 | The quaternary carbon attached to the methyl group and nitrogen. |

| C 3 (C=O) | ~162 | The carbonyl carbon is expected at a characteristic downfield chemical shift. |

Note: The predicted values are based on the data for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one and known substituent effects.[1][2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[3][4]

-

Electrospray Ionization (ESI): In positive ion mode, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 219.26. Adducts with sodium [M+Na]⁺ at m/z 241.24 or potassium [M+K]⁺ at m/z 257.23 may also be observed.

-

Fragmentation: Common fragmentation pathways would involve the loss of the hydroxyethyl side chain or parts of it. For instance, loss of a water molecule (-18) or the entire hydroxyethyl group (-45) could be observed in tandem MS experiments.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3500 | Broad, Strong |

| N-H stretch | 3100-3300 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide/ketone) | 1650-1700 | Strong |

| C=C stretch | 1580-1640 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch (alcohol) | 1000-1250 | Strong |

The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is indicative of the hydroxyl group. The strong absorption around 1650-1700 cm⁻¹ is characteristic of the pyrazolone ring's carbonyl group.[5][6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive structural characterization can be achieved. The provided experimental protocols offer a standardized approach for acquiring high-quality data, ensuring the reliability and reproducibility of the results. This information is intended to be a valuable resource for researchers and scientists working with pyrazolone derivatives in the pursuit of new therapeutic agents.

The logical flow for spectroscopic data interpretation is visualized below.

Caption: Logic diagram for structural elucidation using spectroscopic data.

References

-

Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PubMed Central. Available at: [Link]

-

1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | C21H18N4O2. PubChem. Available at: [Link]

-

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem. Available at: [Link]

-

4-{1-[(2-Hydroxyethyl)amino]ethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H). National Institutes of Health. Available at: [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST WebBook. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. Available at: [Link]

-

Supporting Information for Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. The Royal Society of Chemistry. Available at: [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. Available at: [Link]

- Process for the preparation of a pyrazole derivative. Google Patents.

-

Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3. ResearchGate. Available at: [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Available at: [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 861210-10-8 Cas No. | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Matrix Scientific [matrixscientific.com]

- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]

- 6. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: A Novel Biochemical Reagent for Oxidative Stress Research

Introduction: Unveiling a New Player in Oxidative Stress Modulation

The pyrazolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2][3] A prominent member of this family, Edaravone (5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), is a potent free radical scavenger with established neuroprotective effects, utilized in the treatment of neurological disorders such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][5] This has spurred the development of novel pyrazolone derivatives with potentially enhanced or unique therapeutic properties.[6][7]

This document introduces 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one , a novel analog of Edaravone. The substitution of the phenyl group with a hydrogen and the introduction of a hydroxyethyl group at the 4-position present an intriguing modification to the core structure. These alterations are hypothesized to modulate the compound's antioxidant capacity and impart distinct physicochemical properties, making it a valuable tool for researchers in neurobiology, drug discovery, and cellular biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential biochemical applications of this compound, with a focus on its utility as a potent antioxidant and neuroprotective agent. The protocols detailed herein are designed to be self-validating, providing a robust framework for investigating the efficacy and mechanism of action of this novel compound.

Chemical and Physical Properties

While experimental data for this specific molecule is not widely available, we can infer its general properties based on its structure and comparison to similar pyrazolone derivatives.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C6H10N2O2 | Based on chemical structure |

| Molecular Weight | 142.16 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for pyrazolone derivatives[8] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. | The hydroxyethyl group may slightly improve aqueous solubility compared to more lipophilic analogs. |

| Purity | >98% (Recommended for biochemical assays) | High purity is crucial for reproducible experimental results. |

| Storage | Store at -20°C, protected from light and moisture. | Standard practice for preserving the stability of small molecule reagents. |

Part 1: In Vitro Antioxidant Activity Assessment

The primary hypothesized mechanism of action for this compound is its ability to scavenge free radicals, thereby mitigating oxidative stress. The following protocols are designed to quantify this antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay provides a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound. The DPPH radical has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine upon reaction with an antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in methanol to achieve a final concentration range of 1-100 µM in the assay.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions or control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the following formula:

-

Plot the scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of the compound to reduce intracellular ROS levels in a cell-based model of oxidative stress. The SH-SY5Y neuroblastoma cell line is a common model for neuroprotective studies. [9] Protocol:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cells at a pre-determined toxic concentration. [10] * Incubate for the appropriate time to induce ROS production (e.g., 1-4 hours).

-

-

ROS Detection:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated groups to the control group (cells not exposed to the pro-oxidant).

-

A decrease in fluorescence in the compound-treated groups compared to the pro-oxidant-only group indicates a reduction in intracellular ROS.

-

Workflow for In Vitro Antioxidant Assays

Caption: Logical progression for neuroprotection experiments.

Part 3: Mechanistic Insights - Investigating Signaling Pathways

To delve deeper into the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in oxidative stress and cell survival.

Western Blot Analysis of Key Proteins

Western blotting can be used to assess the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and antioxidant defense (e.g., Nrf2, HO-1).

Protocol:

-

Protein Extraction:

-

Treat cells as described in the neuroprotection assays.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Compare the expression levels of target proteins between different treatment groups. An increase in anti-apoptotic (Bcl-2) and antioxidant (Nrf2, HO-1) proteins, and a decrease in pro-apoptotic proteins (Bax, cleaved Caspase-3) would support the neuroprotective mechanism.

-

Conclusion and Future Directions

This compound represents a promising new tool for research into oxidative stress and neuroprotection. Its structural similarity to Edaravone suggests a potent antioxidant capacity, which can be rigorously evaluated using the protocols outlined in this guide. The detailed methodologies for assessing its effects on cell viability, ROS production, and key signaling pathways will enable researchers to thoroughly characterize its biochemical profile.

Future studies could explore the in vivo efficacy of this compound in animal models of neurodegenerative diseases, its pharmacokinetic properties, and its potential as a lead compound for the development of novel therapeutics.

References

-

PubChem. (n.d.). 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]

-

Ali, A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Journal of Inflammation Research, 14, 5641–5656. Retrieved from [Link]

-

Wang, T., et al. (2021). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b]ox[8][11]azin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Cell Death & Disease, 12(1), 89. Retrieved from [Link]

-

PubChem. (n.d.). Edaravone. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2019). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 24(16), 2959. Retrieved from [Link]

-

Kovaleva, E. G., et al. (2018). Antioxidant activity of 4-[alkyl(benzyl)sulfanylmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. Russian Journal of General Chemistry, 88(8), 1716–1720. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from [Link]

-

Tsvetanov, K. A., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17351. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. RSC Advances, 12(40), 26084–26101. Retrieved from [Link]

-

ResearchGate. (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Retrieved from [Link]

-

Tighadouini, S., et al. (2020). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Molecules, 25(21), 5006. Retrieved from [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Miceli, C., et al. (2023). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants, 12(2), 241. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection against H 2 O 2 -evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Piramal Critical Care. (n.d.). Edaravone Injection. Retrieved from [Link]

-

Wang, X., et al. (2022). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 238, 114472. Retrieved from [Link]

-

Carradori, S., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 15(5), 621. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 27(18), 5895. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydroabietyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

-

Tsvetanov, K. A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 24(12), 10321. Retrieved from [Link]

-

Kuujia.com. (n.d.). 13393-93-6(Tetrahydroabietyl Alcohol). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) [lgcstandards.com]

- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | C21H18N4O2 | CID 85930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Application Notes and Protocols for Molecular Docking Studies of Pyrazol-3-one Derivatives

Introduction: The Significance of Pyrazol-3-one Scaffolds and In Silico Screening

The pyrazol-3-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been successfully developed as anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral agents.[1][2][3][4] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. Given the vast chemical space of possible pyrazol-3-one derivatives, computational methods like molecular docking are indispensable tools for accelerating drug discovery.[5]

Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a macromolecule, typically a protein receptor, to form a stable complex.[6] This technique is crucial for virtual screening of large compound libraries, lead optimization, and elucidating potential mechanisms of action at a molecular level.[5] By estimating the binding affinity and analyzing the interactions between the ligand and the receptor's active site, researchers can prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources.[7]

This guide provides a detailed, field-proven protocol for conducting molecular docking studies on pyrazol-3-one derivatives. We will use a practical case study—docking a known pyrazole-based inhibitor into the active site of Cyclin-dependent kinase 2 (CDK2)—to illustrate the entire workflow, from data acquisition and preparation to results analysis and validation.

Conceptual Framework: The "Lock and Key" in a Digital World

The fundamental principle of molecular docking is to find the optimal fit between a ligand and a protein's binding site, analogous to a key fitting into a lock. This process involves two main components: a search algorithm and a scoring function.

-

Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by rotating and translating the ligand.

-

Scoring Function: Estimates the binding free energy for each generated pose. Lower (more negative) scores generally indicate more favorable binding. These scores are used to rank the different poses and, by extension, different ligands.

A critical aspect of a reliable docking study is the validation of the chosen protocol. This is often achieved by "redocking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[8][9]

Case Study: Docking a Pyrazole Inhibitor into CDK2

To provide a concrete and reproducible example, we will use the crystal structure of human Cyclin-dependent kinase 2 (CDK2) in complex with a 4-arylazo-3,5-diamino-1H-pyrazole inhibitor.

-

Protein Target: CDK2 (PDB ID: 2CLX)[10]

-

Ligand: 4-[(4-CARBOXY-PHENYLAZO)-PHENYL]-5-AMINO-1H-PYRAZOLE (Ligand ID: 01A)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the pathogenesis of various cancers, making it a significant target for cancer therapy.[11]

Experimental Workflow Overview

The following diagram illustrates the key stages of the molecular docking protocol described in this guide.

Caption: High-level workflow for the molecular docking protocol.

Detailed Protocols

This section provides a step-by-step methodology for performing the molecular docking of a pyrazole derivative into the CDK2 active site. The protocol utilizes widely adopted and freely available software tools.

Required Software:

-

UCSF Chimera or ChimeraX: For visualization and preparation of molecular structures.[12]

-

AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.[13]

-

PyMOL or Discovery Studio Visualizer: For detailed analysis and visualization of docking results.

Protocol 1: Receptor and Ligand Preparation

Rationale: Raw PDB files often contain information not required for docking (e.g., water molecules, co-factors) and lack information that is essential (e.g., hydrogen atoms, partial charges). This preparation phase is critical for ensuring the chemical and structural accuracy of the molecules entering the docking simulation.[12][15]

Steps:

-

Fetch the Crystal Structure:

-

Navigate to the RCSB Protein Data Bank (rcsb.org).

-

Search for and download the PDB file for entry 2CLX .[10]

-

-

Isolate and Clean the Receptor (Protein):

-

Open the 2CLX.pdb file in UCSF Chimera.

-

The structure contains the CDK2 protein, the pyrazole inhibitor (01A), and water molecules.

-

Remove water molecules: Use the "Select" menu to select and delete all water molecules. The rationale is that the role of specific water molecules in mediating ligand binding can be complex, and their inclusion requires more advanced simulation techniques. For standard docking, they are typically removed.

-

Isolate the protein chain (Chain A in this case). Delete any other chains or cofactors not relevant to the binding interaction.

-

Save the cleaned protein structure as receptor.pdb.

-

-

Prepare the Receptor for Docking (Creating receptor.pdbqt):

-

Open AutoDock Tools (ADT).

-

Load the receptor.pdb file.

-

Add polar hydrogen atoms: Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This step is crucial as hydrogen atoms are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

-

Compute Gasteiger charges: Go to Edit > Charges > Compute Gasteiger. These are atomic partial charges that contribute to the electrostatic term in the scoring function.

-

Save the prepared receptor in PDBQT format: Go to Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt. The PDBQT format includes the 3D coordinates, partial charges, and atom types required by AutoDock.[6]

-

-

Isolate and Prepare the Ligand (Creating ligand.pdbqt):

-

Re-open the original 2CLX.pdb file in a molecular viewer.

-

Select and save only the inhibitor (residue 01A) as ligand.pdb.

-

Open ligand.pdb in ADT.

-

Add all hydrogen atoms and compute Gasteiger charges as done for the receptor.

-

Define the ligand's rotatable bonds: Go to Ligand > Torsion Tree > Detect Root. This allows the docking program to explore different conformations of the ligand by rotating these bonds, which is essential for flexible ligand docking.[15]

-

Save the prepared ligand as ligand.pdbqt.

-

Protocol 2: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space for the docking algorithm and running the simulation. The search space, or "grid box," must be large enough to encompass the entire binding site but not so large as to make the conformational search computationally intractable.

Steps:

-

Define the Binding Site (Grid Box Generation):

-

In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.

-

A box will appear around the protein. To center this box on the active site, load the ligand.pdbqt as well.

-

Position and resize the grid box so that it completely encloses the binding site where the native ligand was located. A margin of 3-6 Å around the ligand is a good starting point.

-

Note down the coordinates for the center of the grid box (e.g., center_x, center_y, center_z) and the dimensions of the box (e.g., size_x, size_y, size_z). These values will be used in the configuration file.

-

-

Create the Configuration File:

-

Create a new text file named conf.txt.

-

Add the following lines to the file, replacing the example values with those you noted in the previous step:

-

The out parameter specifies the output file for the docked ligand poses.

-

-

Run AutoDock Vina:

-

Open a command line terminal.

-

Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

-

Execute the following command:

-

Vina will run the docking simulation. The progress will be displayed in the terminal, and upon completion, it will generate the docked_poses.pdbqt file containing the predicted binding poses and a log.txt file with the corresponding binding affinity scores.

-

Protocol 3: Analysis and Validation

Rationale: The final phase involves interpreting the results to gain biological insights and validating the protocol's reliability. The primary outputs to analyze are the binding affinity scores and the 3D coordinates of the predicted poses.[7]

Steps:

-

Analyze Binding Affinity Scores:

-

Open the log.txt file. It will contain a table of the top-ranked binding poses with their corresponding binding affinities (in kcal/mol).

-

The pose with the lowest binding energy is considered the most favorable.

-

-

Visualize and Analyze Binding Interactions:

-

Open the receptor.pdbqt and the docked_poses.pdbqt files in a molecular visualization tool like PyMOL or Discovery Studio.

-

Examine the top-ranked pose (Mode 1).

-

Identify and analyze the non-covalent interactions between the pyrazole derivative and the CDK2 active site residues. Key interactions to look for include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Often drive the initial binding event.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

-

Compare these interactions with those reported in the original publication for the co-crystallized ligand to see if your docking has reproduced the key binding determinants.

-

-

Protocol Validation (Redocking):

-

To validate the docking protocol, you perform a redocking experiment. The ligand used for this is the one extracted directly from the crystal structure (ligand.pdbqt from Protocol 1).

-

After running the docking, you must compare the top-ranked docked pose with the original, experimentally determined pose of the ligand.

-

Calculate the RMSD: Superimpose the protein backbone of your docked complex with the original crystal structure (2CLX). Then, calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the redocked ligand and the crystallographic ligand.

-

Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

-

Data Presentation

Quantitative results from the docking simulation should be summarized for clarity and comparison.

Table 1: Docking Results for Pyrazole Inhibitor against CDK2

| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (Hydrogen Bonds) |

| 1 | -9.5 | 1.25 | Leu83, Gln131 |

| 2 | -9.2 | 1.89 | Leu83, Asp86 |

| 3 | -9.0 | 2.15 | Asp86, Gln131 |

| ... | ... | ... | ... |

Note: The values in this table are illustrative and would be replaced with the actual results from the simulation.

Visualization of Key Interactions

The following diagram represents the logical relationship in analyzing the binding interactions of the docked pyrazole derivative.

Caption: Analysis of interactions between the ligand and receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated protocol for performing molecular docking studies on pyrazol-3-one derivatives, using a CDK2 inhibitor as a case study. By following these steps, researchers can effectively screen virtual libraries of compounds, prioritize candidates for synthesis, and gain valuable insights into the molecular basis of their biological activity.

It is important to remember that molecular docking is a computational prediction. The results should always be interpreted in the context of other experimental data. Promising candidates identified through docking should be followed up with in vitro and in vivo studies to confirm their activity and therapeutic potential. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complexes over time.

References

-

Bojarska, J., et al. (2025). Supramolecular assembly of novel achatin structurally similar peptide as potential G protein-coupled receptors anticancer ligands: focus on its pseudo-macrocycle nature. ResearchGate. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

-

Introductory Workshop on Computational Drug Design. (n.d.). Session 4: Introduction to in silico docking. Bioinformatics & Drug Design. [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. PubMed Central. [Link]

-

Raghav, P. K., & G, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

Arshad, F., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]

-

Krystof, V., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. RCSB PDB. [Link]

-

Das, N., et al. (2008). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. ResearchGate. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. [Link]

-

Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

-

Yi, Y., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of new pyrazol‐3‐one derivatives with aromatase inhibition activities. ResearchGate. [Link]

-

Sharma, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

-

Ashtekar, H., et al. (2023). Docking score of pyrazolone derivatives with respective proteins involved in the pathogenesis of Parkinson's disease. ResearchGate. [Link]

-

Çakmak, K. C., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]

-

Baxter, C. A., et al. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

-

Sandhya, H. P. V., & Kumar, K. V. S. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. [Link]

-

Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ICONIC. [Link]

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2022). MDPI. [Link]

-

Tutorial 8: Molecular Docking using Autodock Vina. (2024). YouTube. [Link]

-

Philip, S., et al. (2023). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. PubMed. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. wwPDB: pdb_00002clx [wwpdb.org]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 9. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Welcome to the technical support center for the purification of crude 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this pyrazolone derivative.

Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound featuring a pyrazolone core with a hydroxyethyl substituent. Its synthesis typically involves the condensation of ethyl acetoacetate with 2-hydroxyethylhydrazine. The presence of polar functional groups, namely the hydroxyl group and the pyrazolone ring, dictates its solubility and chromatographic behavior.

A thorough understanding of potential impurities is the first step toward a successful purification strategy. Based on the common synthetic route, the primary impurities may include:

-

Unreacted Starting Materials: Ethyl acetoacetate and 2-hydroxyethylhydrazine.

-

Side-Products: Regioisomers formed during the cyclization reaction, and products from potential side reactions of the starting materials.

-

Degradation Products: The pyrazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

Caption: Synthetic pathway and potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Crystallization Issues

Q1: My product is not crystallizing from the reaction mixture. What should I do?

A1: This is a common issue. Here’s a systematic approach to induce crystallization:

-

Concentrate the Solution: Your product might be too dilute. Carefully remove the solvent under reduced pressure. Be cautious not to heat excessively, which could lead to degradation.

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

-

Seeding: If you have a small amount of pure product from a previous batch, add a single crystal to the solution.

-

Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can lead to the precipitation of impurities.

-

-

Solvent System Modification: If the above methods fail, your choice of solvent may be suboptimal. The polarity of this compound suggests it will be more soluble in polar solvents. For crystallization, you need a solvent in which the compound is soluble when hot but sparingly soluble when cold.

-

Good single solvents to try: Ethanol, methanol, isopropanol, or water.

-

Solvent/Anti-solvent pairs: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethanol) and slowly add an anti-solvent (a solvent in which your product is poorly soluble, like hexane or diethyl ether) until the solution becomes slightly turbid. Then, warm the mixture until it becomes clear and allow it to cool slowly.[1]

-

Q2: I obtained crystals, but they are oily or discolored. How can I improve the purity?

A2: Oily or discolored crystals indicate the presence of impurities.

-

Recrystallization: This is the most effective method to improve purity. Dissolve the crystals in a minimal amount of hot solvent, and if necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal and any insoluble impurities, then allow the filtrate to cool slowly. For pyrazolone derivatives, recrystallization from diluted ethanol has been shown to be effective.[2]

-

Washing: If the impurity is on the surface of the crystals, you can wash them with a small amount of cold solvent in which the product is sparingly soluble.

| Recrystallization Solvent Systems | Comments |

| Ethanol | A good starting point for many pyrazolone derivatives. |